5-O-Methylembelin

Description

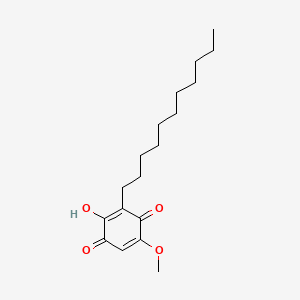

Structure

3D Structure

Propriétés

IUPAC Name |

2-hydroxy-5-methoxy-3-undecylcyclohexa-2,5-diene-1,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O4/c1-3-4-5-6-7-8-9-10-11-12-14-17(20)15(19)13-16(22-2)18(14)21/h13,20H,3-12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHBJLRRAMCJZLZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC1=C(C(=O)C=C(C1=O)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10204577 |

Source

|

| Record name | 5-O-Methylembelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10204577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | 5-O-Methylembelin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040867 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

56005-10-8 |

Source

|

| Record name | 2-Hydroxy-5-methoxy-3-undecyl-2,5-cyclohexadiene-1,4-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56005-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-O-Methylembelin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056005108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-O-Methylembelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10204577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-O-METHYLEMBELIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4H3R9623BA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-O-Methylembelin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040867 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

95 - 96 °C |

Source

|

| Record name | 5-O-Methylembelin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040867 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Enigmatic Molecule: A Technical Guide to 5-O-Methylembelin's Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-O-Methylembelin, a naturally occurring benzoquinone, has emerged as a molecule of significant interest in the scientific community. This technical guide provides an in-depth exploration of its natural origins, detailed methodologies for its isolation and purification, and a summary of its known biological activities. While structurally similar to its well-studied precursor, embelin, 5-O-methylembelin exhibits unique properties and mechanisms of action that warrant specific investigation. This document aims to serve as a comprehensive resource for researchers seeking to unlock the therapeutic potential of this fascinating compound.

Natural Sources of 5-O-Methylembelin

5-O-Methylembelin is a derivative of embelin and is found in various plant species, often alongside its parent compound. The primary natural sources identified to date belong to the Myrsinaceae and Primulaceae families.

The most well-documented source of 5-O-methylembelin is the mangrove plant Aegiceras corniculatum .[1][2][3][4] Studies have confirmed its presence in the twigs and stems of this plant. Additionally, while not as extensively characterized for its 5-O-methylembelin content, the genus Embelia , particularly Embelia ribes , is a rich source of the precursor embelin and is considered a potential source of 5-O-methylembelin.[5] Other species from the Myrsinaceae family are also potential, yet less explored, sources.

Isolation and Purification Methods

The isolation of 5-O-methylembelin presents a challenge due to its structural similarity to embelin, which is often present in much higher concentrations. The general workflow involves initial solvent extraction from the plant material, followed by chromatographic separation to isolate the methylated derivative.

Extraction

The initial extraction of benzoquinones from plant material can be achieved using various organic solvents. The choice of solvent and extraction method can significantly impact the yield of the target compound.

Experimental Protocol: General Solvent Extraction

-

Plant Material Preparation: Air-dry the relevant plant parts (e.g., twigs, stems, fruits) and grind them into a coarse powder to increase the surface area for extraction.

-

Solvent Selection: Based on the polarity of 5-O-methylembelin, solvents such as chloroform, ethyl acetate, and n-hexane are suitable for extraction.

-

Extraction Methods:

-

Maceration (Cold Extraction): Soak the powdered plant material in the chosen solvent at room temperature for an extended period (24-72 hours) with occasional agitation.

-

Soxhlet Extraction (Hot Extraction): Continuously extract the powdered plant material with a heated solvent in a Soxhlet apparatus. This method is generally more efficient but may degrade thermolabile compounds.

-

Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE): These modern techniques can reduce extraction time and solvent consumption.

-

-

Concentration: After extraction, filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

Chromatographic Purification

The separation of 5-O-methylembelin from the crude extract, and particularly from embelin, requires sophisticated chromatographic techniques.

Experimental Protocol: Column Chromatography

-

Stationary Phase: Silica gel (60-120 or 100-200 mesh) is a commonly used stationary phase for the separation of benzoquinones.

-

Mobile Phase (Eluent): A gradient of non-polar to polar solvents is typically employed. A common starting point is a mixture of n-hexane and ethyl acetate, with a gradually increasing proportion of ethyl acetate. The optimal solvent system should be determined by preliminary analysis using Thin Layer Chromatography (TLC).

-

Column Packing: Prepare a slurry of the silica gel in the initial mobile phase and carefully pack it into a glass column.

-

Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the column.

-

Elution and Fraction Collection: Begin elution with the mobile phase, gradually increasing the polarity. Collect fractions of the eluate in separate tubes.

-

Fraction Analysis: Monitor the collected fractions using TLC to identify those containing 5-O-methylembelin. Fractions with the desired compound are then pooled.

-

Solvent Evaporation: Remove the solvent from the pooled fractions under reduced pressure to obtain the purified 5-O-methylembelin.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

For higher purity and analytical quantification, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice.

-

Column: A C18 column is typically used for the separation of non-polar to moderately polar compounds.

-

Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous solution (often with a small amount of acid like formic acid or trifluoroacetic acid to improve peak shape) is used. The separation can be performed in isocratic (constant mobile phase composition) or gradient (changing mobile phase composition) mode.

-

Detection: A UV-Vis detector is commonly used, with the detection wavelength set at the absorbance maximum of 5-O-methylembelin.

-

Quantification: For quantitative analysis, a calibration curve is generated using a pure standard of 5-O-methylembelin.

Quantitative Data

Specific quantitative data for the yield and purity of 5-O-methylembelin from natural sources is limited in the current literature. Most studies have focused on the quantification of the more abundant embelin. The tables below summarize the available data for embelin, which can serve as a reference point for optimizing the extraction and purification of 5-O-methylembelin.

Table 1: Embelin Yield from Embelia ribes using Different Extraction Methods

| Extraction Method | Solvent | Yield (% w/w) | Reference |

| Maceration (Cold) | Chloroform | 2.5 - 3.1 | [5] |

| Soxhlet (Hot) | n-Hexane | 1.8 - 2.2 | [5] |

| Microwave-Assisted | Acetone | Not specified | [5] |

| Ultrasound-Assisted | Methanol | Not specified | [5] |

Table 2: HPTLC and HPLC Methods for Quantification of Embelin

| Method | Stationary Phase/Column | Mobile Phase | Detection | Reference |

| HPTLC | Silica gel 60 F254 | Chloroform:Ethyl acetate:Formic acid (5:4:1 v/v/v) | 254 nm | [5] |

| HPLC | C18 | Acetonitrile:Water with 0.1% Phosphoric acid | 288 nm | Not specified |

Biological Activity and Signaling Pathways

Preliminary research has begun to shed light on the distinct biological activities of 5-O-methylembelin.

Anti-Cancer and Anti-Mitotic Activity

Studies have indicated that 5-O-methylembelin possesses anti-cancer and anti-mitotic properties. It is suggested that one of its mechanisms of action involves targeting microtubular proteins, which are crucial for cell division. This disruption of microtubule dynamics can lead to mitotic arrest and subsequent apoptosis in cancer cells.

Regulation of Lipid Metabolism

A significant finding is the ability of 5-O-methylembelin to inhibit the mRNA expression of key proteins involved in cholesterol metabolism:

-

Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9): A protein that promotes the degradation of the low-density lipoprotein receptor (LDLR).

-

Inducible Degrader of the Low-density Lipoprotein Receptor (IDLR): Another protein involved in LDLR degradation.

-

Sterol Regulatory Element-Binding Protein 2 (SREBP2): A transcription factor that plays a central role in cholesterol biosynthesis and uptake.

By downregulating the expression of these targets, 5-O-methylembelin can potentially increase the number of LDLRs on the cell surface, leading to enhanced clearance of LDL cholesterol from the bloodstream.

Experimental Workflow for Isolation of 5-O-Methylembelin

Caption: General workflow for the isolation of 5-O-methylembelin.

Signaling Pathway of 5-O-Methylembelin in Lipid Metabolism

References

- 1. Toxicants from mangrove plants, V. Isolation of the piscicide, 2-hydroxy-5-methoxy-3-undecyl-1,4 benzoquinone (5-O-methylembelin) from Aegiceras corniculatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Preliminary Screening of 5-O-Methylembelin: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-O-Methylembelin, a derivative of the naturally occurring benzoquinone embelin, has garnered interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the preliminary biological activities of 5-O-Methylembelin, with a focus on its anticancer, anti-inflammatory, and antioxidant properties. While specific quantitative data for 5-O-Methylembelin is limited in publicly available literature, this document summarizes the existing qualitative evidence and provides detailed experimental protocols for its biological screening. Quantitative data for the parent compound, embelin, is presented as a point of reference. Furthermore, key signaling pathways implicated in the bioactivity of embelin and its derivatives are illustrated, along with a generalized workflow for preliminary biological screening.

Introduction

Embelin (2,5-dihydroxy-3-undecyl-1,4-benzoquinone), isolated from the berries of Embelia ribes, has a long history in traditional medicine and has been extensively studied for its wide range of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antibacterial effects[1][2][3]. Chemical modification of embelin has been a strategy to enhance its therapeutic potential. One such derivative, 5-O-Methylembelin, has shown promise, with studies indicating that it possesses enhanced biological activities compared to its parent compound. Specifically, 5-O-Methylembelin and 5-O-ethyl-embelin derivatives have demonstrated superior anti-cancer activity against various cancer cell lines when compared to normal human kidney cell lines[4][5]. This suggests that methylation of the hydroxyl group at the 5-position may be a favorable modification for improving the therapeutic index of embelin. This guide aims to provide researchers with a foundational understanding of 5-O-Methylembelin's biological activities and the methodologies to investigate them further.

Biological Activities of 5-O-Methylembelin

Anticancer Activity

Preliminary studies suggest that 5-O-Methylembelin is a potent anticancer agent. While specific IC50 values for 5-O-Methylembelin are not widely reported, it has been shown to exhibit better anticancer activity than embelin against various cancer cell lines[4][5]. The proposed mechanisms of action for embelin and its derivatives, which are likely shared by 5-O-Methylembelin, include the inhibition of X-linked inhibitor of apoptosis protein (XIAP) and the disruption of microtubule polymerization[4].

Table 1: Cytotoxicity of Embelin (Parent Compound) against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A549 | Lung Carcinoma | 4.4 | [6] |

| DU145 | Prostate Carcinoma | 6.31 | [6] |

| MCF-7 | Breast Adenocarcinoma | 10.66 | [6] |

| KB | Human Epidermoid Carcinoma | 5.58 | [7] |

| PC-3 | Prostate Cancer | 5.5 | [7] |

| MDA-MB-231 | Breast Cancer | 5.0 | [7] |

Note: This data is for the parent compound, embelin, and serves as a reference for the potential potency of 5-O-Methylembelin.

Anti-inflammatory Activity

Table 2: Anti-inflammatory Activity of Embelin (Parent Compound)

| Assay | Cell Line | IC50 (µg/mL) | Reference |

| Nitric Oxide Inhibition | RAW 264.7 | Data not specified, but inhibitory effects observed at 0.1 and 1.0 µg/ml | [8] |

Note: This data is for the parent compound, embelin. Further studies are required to quantify the specific anti-inflammatory potency of 5-O-Methylembelin.

Antioxidant Activity

The antioxidant properties of embelin are well-documented and are attributed to its ability to scavenge free radicals[3][9]. The benzoquinone structure plays a crucial role in this activity. 5-O-Methylembelin, retaining the core structure, is also expected to be a potent antioxidant.

Table 3: Antioxidant Activity of Embelin (Parent Compound)

| Assay | IC50 (µg/mL) | Reference |

| DPPH Radical Scavenging | 125-250 (for embelin-loaded nanoparticles) | [10] |

Note: This data is for embelin-loaded nanoparticles and provides an indication of the antioxidant potential. The IC50 for free 5-O-Methylembelin needs to be determined.

Experimental Protocols

This section provides detailed methodologies for the preliminary screening of 5-O-Methylembelin's biological activities.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of 5-O-Methylembelin that inhibits the growth of cancer cells by 50% (IC50).

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare a stock solution of 5-O-Methylembelin in a suitable solvent (e.g., DMSO) and make serial dilutions in the culture medium. Add 100 µL of varying concentrations of the compound to the wells. Include a vehicle control (medium with the solvent) and a blank control (medium only).

-

Incubation: Incubate the plate for 24-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability versus the log of the compound concentration.

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

This assay measures the ability of 5-O-Methylembelin to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Compound and LPS Treatment: Treat the cells with various concentrations of 5-O-Methylembelin for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) and incubate for another 24 hours.

-

Griess Reaction: Collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate. Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

-

Incubation and Absorbance Measurement: Incubate the plate in the dark at room temperature for 10 minutes. Measure the absorbance at 540 nm.

-

Data Analysis: Create a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of nitric oxide inhibition compared to the LPS-only control. Calculate the IC50 value.

Antioxidant Assay (DPPH Radical Scavenging)

This assay evaluates the free radical scavenging activity of 5-O-Methylembelin.

Protocol:

-

Sample Preparation: Prepare various concentrations of 5-O-Methylembelin in methanol.

-

DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Reaction Mixture: In a 96-well plate, add 100 µL of the 5-O-Methylembelin solution to 100 µL of the DPPH solution. Include a control with methanol instead of the sample.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. Determine the IC50 value.

Signaling Pathways and Experimental Workflow

The biological activities of embelin and its derivatives are mediated through the modulation of various signaling pathways. The following diagrams illustrate key pathways and a general workflow for screening.

References

- 1. mnba-journal.com [mnba-journal.com]

- 2. Medicinal potential of embelin and its nanoformulations: An update on the molecular mechanism and various applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Embelin: A multifaceted anticancer agent with translational potential in targeting tumor progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. excli.de [excli.de]

- 6. researchgate.net [researchgate.net]

- 7. Embelin and Its Derivatives: Design, Synthesis, and Potential Delivery Systems for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of Angiogenesis and Nitric Oxide Synthase (NOS), by Embelin & Vilangin Using in vitro, in vivo & in Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antioxidant Properties of Embelin in Cell Culture. Electrochemistry and Theoretical Mechanism of Scavenging. Potential Scavenging of Superoxide Radical through the Cell Membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 10. research.monash.edu [research.monash.edu]

An In-depth Technical Guide on the Core Mechanism of Action of 5-O-Methylembelin in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-O-Methylembelin is a derivative of embelin, a naturally occurring benzoquinone isolated from the berries of Embelia ribes. Embelin and its derivatives have garnered significant attention in oncology for their therapeutic potential.[1][2] 5-O-Methylembelin, along with similar derivatives, has demonstrated notable anti-cancer and anti-mitotic activities against various cancer cell lines.[3][4] This technical guide provides a comprehensive overview of the molecular mechanisms through which 5-O-methylembelin exerts its cytotoxic effects on cancer cells, focusing on its impact on key signaling pathways, apoptosis, cell cycle regulation, and the tumor microenvironment. While much of the detailed mechanistic work has been performed on the parent compound, embelin, these findings provide a strong foundation for understanding the actions of its derivatives like 5-O-methylembelin.

Core Mechanisms of Action

The anticancer activity of 5-O-methylembelin and its parent compound, embelin, is multifaceted, targeting several critical pathways involved in tumor progression and survival.[1][5][6]

Induction of Apoptosis

A primary mechanism of action is the induction of programmed cell death, or apoptosis, through both intrinsic and extrinsic pathways.[1][5]

-

Inhibition of XIAP: Embelin is a well-documented inhibitor of the X-linked inhibitor of apoptosis protein (XIAP).[1][7][8][9] XIAP is an endogenous inhibitor of caspases, particularly caspase-3, -7, and -9. By binding to the BIR3 domain of XIAP, embelin prevents XIAP from inhibiting caspase-9, thereby promoting the activation of the caspase cascade and subsequent apoptosis.[9] This action is crucial as elevated XIAP levels are common in cancer cells, contributing to chemoresistance.[10]

-

Modulation of Bcl-2 Family Proteins: The compound alters the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2, Bcl-xl) proteins.[11][12] Embelin treatment leads to the upregulation of Bax and downregulation of Bcl-2 and Bcl-xl.[11][12] This shift increases mitochondrial outer membrane permeability, leading to the release of cytochrome c and the formation of the apoptosome, which activates the intrinsic apoptotic pathway.[1][6]

-

Activation of Caspases: By inhibiting XIAP and modulating Bcl-2 proteins, 5-O-methylembelin ultimately leads to the activation of executioner caspases like caspase-3 and caspase-9, which dismantle the cell.[6][7][11]

Modulation of Key Signaling Pathways

5-O-Methylembelin and its parent compound, embelin, influence several signaling pathways that are constitutively active in many cancers, promoting proliferation and survival.

-

PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival that is frequently overactive in cancer.[13][14][15][16][17] Embelin has been shown to suppress the constitutive activation of the PI3K/Akt pathway in various cancer cells.[1][5][7][9] This inhibition prevents the downstream activation of mTOR and other effectors, leading to decreased cell proliferation and survival.[7]

-

STAT3 Signaling Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is an oncogenic transcription factor that is persistently activated in a wide range of tumors.[18][19][20] Aberrant STAT3 signaling promotes cancer cell proliferation, survival, angiogenesis, and immune evasion.[19] Embelin effectively inhibits the constitutive activation of STAT3, which in turn downregulates the expression of STAT3-target genes involved in these processes, such as Bcl-2 and cyclin D1.[1][7][21]

-

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is another critical pro-survival pathway often dysregulated in cancer.[8] Embelin has been found to suppress the activity of NF-κB, which contributes to its anti-proliferative and pro-apoptotic effects.[1][7][8][9]

-

MAPK Pathway: Embelin can induce apoptosis through the activation of the p38 and JNK MAP kinase pathways, often mediated by an increase in reactive oxygen species (ROS).[10][22]

Induction of Cell Cycle Arrest

By interfering with key cell cycle regulators, embelin and its derivatives can halt the proliferation of cancer cells. Treatment with embelin has been shown to cause cell cycle arrest, often at the G0/G1 or G2/M phase, depending on the cancer cell type.[7][23][24] This arrest is associated with the downregulation of proteins like cyclin D1, CDK2, and CDK6, which are essential for cell cycle progression.[12]

Generation of Reactive Oxygen Species (ROS)

5-O-Methylembelin can induce oxidative stress within cancer cells. Cancer cells typically have higher basal levels of ROS compared to normal cells.[25] While moderate ROS levels can promote tumor growth, excessive ROS can trigger cell death.[25][26][27] Embelin treatment has been shown to increase ROS production, leading to oxidative damage and the activation of stress-induced apoptotic pathways, such as the JNK pathway.[10]

Anti-Angiogenic Effects

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis.[28] Both embelin and its dimeric form, vilangin, have demonstrated anti-angiogenic properties. They inhibit endothelial cell migration, wound healing, and tube formation in vitro.[3][29] This effect is partly attributed to the inhibition of nitric oxide (NO) production, a key signaling molecule in angiogenesis.[3]

Modulation of the Tumor Microenvironment

Recent studies indicate that embelin can also influence the tumor microenvironment (TME).[12] In pancreatic cancer models, embelin treatment was shown to modulate the immune landscape within the tumor, leading to an increase in cytotoxic T lymphocytes (CTLs), NKT cells, and NK cells, while decreasing immunosuppressive cells like myeloid-derived suppressor cells (PMN-MDSCs).[12] This suggests that 5-O-methylembelin may not only act directly on cancer cells but also enhance the anti-tumor immune response.

Quantitative Data

The following tables summarize the quantitative data from studies on 5-O-methylembelin and its parent compound, embelin, to provide a comparative perspective on its efficacy.

Table 1: Cytotoxicity (IC50) of Embelin in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| A549 | Lung Cancer | 4.4 | 48 | [10] |

| DU145 | Prostate Cancer | 6.31 | 48 | [10] |

| MCF7 | Breast Cancer | 10.66 | 48 | [10] |

| Jurkat | T-cell Lymphoma | ~13 (estimated from viability) | 48 | [11] |

| KB | Epithelial Carcinoma | 5.58 | Not Specified | [30] |

Table 2: Effect of Embelin on Cell Viability

| Cell Line | Cancer Type | Concentration (µM) | % Viability | Exposure Time (h) | Reference |

| Jurkat | T-cell Lymphoma | 5 | 82.31 | 48 | [11] |

| Jurkat | T-cell Lymphoma | 10 | 58.65 | 48 | [11] |

| Jurkat | T-cell Lymphoma | 20 | 37.62 | 48 | [11] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to elucidate the mechanism of action of 5-O-methylembelin.

Cell Viability Assay (MTT Assay)

-

Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Seed cancer cells (e.g., 5x10³ cells/well) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of 5-O-methylembelin (and a vehicle control, e.g., DMSO) for a specified duration (e.g., 24, 48, 72 hours).

-

After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

-

Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Staining)

-

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic/necrotic).

-

Protocol:

-

Treat cells with 5-O-methylembelin for the desired time.

-

Harvest cells (including floating cells in the supernatant) and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the cells immediately using a flow cytometer. Viable cells are Annexin V-/PI-, early apoptotic are Annexin V+/PI-, and late apoptotic/necrotic are Annexin V+/PI+.

-

Cell Cycle Analysis (Propidium Iodide Staining)

-

Principle: PI stoichiometrically binds to DNA, allowing for the quantification of DNA content in cells by flow cytometry. This data reveals the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Protocol:

-

Culture and treat cells with 5-O-methylembelin as required.

-

Harvest the cells and wash them with PBS.

-

Fix the cells in ice-cold 70% ethanol while vortexing gently, and store at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing PI and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content using a flow cytometer.

-

Western Blot Analysis

-

Principle: This technique is used to detect and quantify specific proteins in a cell lysate. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and probing with specific antibodies.

-

Protocol:

-

Treat cells with 5-O-methylembelin and prepare total cell lysates using RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Akt, anti-p-Akt, anti-STAT3, anti-caspase-3, anti-Bcl-2) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using DOT language, illustrate the key pathways and experimental processes discussed.

References

- 1. Embelin: A multifaceted anticancer agent with translational potential in targeting tumor progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High-yielding total synthesis of embelin, rapanone, and irisoquin A, D, F - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Inhibition of Angiogenesis and Nitric Oxide Synthase (NOS), by Embelin & Vilangin Using in vitro, in vivo & in Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The Application of Embelin for Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mnba-journal.com [mnba-journal.com]

- 9. Embelin: a benzoquinone possesses therapeutic potential for the treatment of human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Activation of p38/JNK Pathway Is Responsible for Embelin Induced Apoptosis in Lung Cancer Cells: Transitional Role of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibitory effect of Embelin on human acute T cell lymphoma Jurkat cells through activation of the apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Embelin suppresses pancreatic cancer growth by modulating tumor immune microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 15. PI3K/Akt/mTOR signaling pathway products from Selleck Chemicals [bio-connect.nl]

- 16. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. oncozine.com [oncozine.com]

- 19. Targeting the STAT3 signaling pathway in cancer: role of synthetic and natural inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. digital.library.unt.edu [digital.library.unt.edu]

- 22. Embelin induces apoptosis of human gastric carcinoma through inhibition of p38 MAPK and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. 5-Demethylnobiletin mediates cell cycle arrest and apoptosis via the ERK1/2/AKT/STAT3 signaling pathways in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Induction of apoptosis and cell-cycle arrest in human colon cancer cells by meclizine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Reactive oxygen species in cancer: Current findings and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. Reactive Oxygen Species (ROS): Key Components in Cancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

- 29. researchgate.net [researchgate.net]

- 30. Embelin and Its Derivatives: Design, Synthesis, and Potential Delivery Systems for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

5-O-Methylembelin: A Technical Guide to a Promising Embelin Derivative

A Comprehensive Overview for Researchers and Drug Development Professionals

Introduction

Embelin (2,5-dihydroxy-3-undecyl-1,4-benzoquinone), a naturally occurring benzoquinone isolated from the berries of Embelia ribes, has long been a subject of scientific interest due to its wide spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1] Its therapeutic potential, however, is hampered by poor aqueous solubility. This has spurred the development of various derivatives, with 5-O-methylembelin emerging as a compound of significant interest. This technical guide provides an in-depth overview of 5-O-methylembelin, focusing on its synthesis, physicochemical properties, biological activity, and putative mechanisms of action.

Physicochemical Properties

5-O-methylembelin is a derivative of embelin where the hydroxyl group at the 5-position is replaced by a methoxy group.[2] This modification alters its physicochemical properties, potentially influencing its solubility, bioavailability, and biological activity.

| Property | Value | Reference |

| IUPAC Name | 2-hydroxy-5-methoxy-3-undecyl-1,4-benzoquinone | [2] |

| Molecular Formula | C18H28O4 | [2] |

| Molecular Weight | 308.41 g/mol | [3] |

| Melting Point | 95 - 96 °C | [2] |

| Physical Description | Solid | [2] |

| CAS Number | 56005-10-8 | [2] |

Synthesis of 5-O-Methylembelin

The synthesis of 5-O-methylembelin can be achieved through the methylation of embelin. While various synthetic strategies for embelin and its derivatives have been reported, a general approach for the selective O-methylation at the 5-position is described below.

Experimental Protocol: Synthesis of 5-O-Methylembelin from Embelin

This protocol is a generalized representation based on common organic synthesis techniques for the methylation of phenols.

Materials:

-

Embelin

-

Anhydrous potassium carbonate (K2CO3)

-

Dimethyl sulfate ((CH3)2SO4) or Methyl iodide (CH3I)

-

Anhydrous acetone or N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve embelin in anhydrous acetone or DMF.

-

Addition of Base: Add anhydrous potassium carbonate to the solution. The amount should be in slight molar excess to deprotonate the phenolic hydroxyl groups.

-

Addition of Methylating Agent: To the stirred suspension, add dimethyl sulfate or methyl iodide dropwise at room temperature. Use a molar equivalent to selectively methylate one hydroxyl group, or a slight excess.

-

Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate. Evaporate the solvent under reduced pressure.

-

Extraction: Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude 5-O-methylembelin using silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.

-

Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry) and by determining its melting point.

References

The Neuroprotective Potential of Embelin and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neurodegenerative diseases represent a significant and growing global health challenge. The quest for novel therapeutic agents has led to the exploration of natural compounds with neuroprotective properties. Embelin (2,5-dihydroxy-3-undecyl-1,4-benzoquinone), a natural benzoquinone derived from the fruits of Embelia ribes, has emerged as a promising candidate, demonstrating a range of biological activities including antioxidant, anti-inflammatory, and anti-apoptotic effects.[1][2] This technical guide provides an in-depth review of the existing scientific literature on the neuroprotective effects of embelin, with a forward-looking perspective on its methylated analog, 5-O-Methylembelin. While direct experimental data on 5-O-Methylembelin is currently limited, the extensive research on its parent compound offers valuable insights into the potential mechanisms and therapeutic applications of this class of molecules. This document summarizes key quantitative data, details experimental methodologies, and visualizes the cellular signaling pathways implicated in the neuroprotective action of embelin, serving as a comprehensive resource for the scientific community.

Introduction: The Promise of Benzoquinones in Neuroprotection

Neurodegenerative disorders such as Alzheimer's and Parkinson's disease are characterized by the progressive loss of neuronal structure and function. Key pathological drivers include oxidative stress, chronic neuroinflammation, and apoptosis.[1] Natural compounds that can modulate these pathways are of significant interest for drug development. Embelin has been shown to cross the blood-brain barrier and exert neuroprotective effects in various in vitro and in vivo models.[1] Its therapeutic potential is attributed to its ability to scavenge free radicals, suppress pro-inflammatory mediators, and inhibit apoptotic cascades.[1] This guide will delve into the molecular mechanisms underlying these effects.

Quantitative Data on the Neuroprotective Effects of Embelin

The following tables summarize the quantitative findings from key preclinical studies on embelin, providing a clear overview of its efficacy in various models of neurodegeneration.

Table 1: In Vitro Neuroprotective Effects of Embelin

| Cell Line | Insult/Model | Embelin Concentration | Outcome Measure | Result | Reference |

| Rat Primary Hippocampal Neurons | Streptozotocin (STZ) (8 mM) | 2.5, 5, 10 µM | Neuronal Viability (MTT Assay) | Increased viability to 68.74%, 60.09%, and 56.98% respectively | [3] |

| BV-2 Murine Microglia | Cumene Hydroperoxide (200 µM) | 0.1 - 20 µM | Cell Protection (MTT Assay) | Protective effect observed at longer time points (24h) | [4][5] |

| Human Glioma Cells | - | 25 µM | Apoptosis | Induced apoptosis | [6] |

| PC-3 Prostate Cancer Cells (as a model for Akt/mTOR signaling) | - | Not specified | Apoptosis | Induced apoptosis | [7] |

Table 2: In Vivo Neuroprotective Effects of Embelin

| Animal Model | Insult/Model | Embelin Dosage | Outcome Measure | Result | Reference |

| Rats | Scopolamine-induced amnesia | 0.3, 0.6, 1.2 mg/kg (i.p.) | Recognition Index (Novel Object Recognition) | Significantly improved recognition index | [8][9] |

| Rats | Scopolamine-induced amnesia | 0.6 mg/kg (i.p.) | Inflection Ratio (Elevated Plus Maze) | Significantly increased inflection ratio | [9] |

| Rats | Aβ1-42 infusion | 2.5, 5, 10 mg/kg (i.p.) | Cognitive Deficit | Significantly mitigated cognitive deficit | [10] |

| Rats | Aβ1-42 infusion | 2.5, 5, 10 mg/kg (i.p.) | Oxidative Stress & Neuroinflammation | Attenuated oxidative stress and neuroinflammation | [10] |

| Mice | Rotenone-induced Parkinson's Disease | 40 mg/kg | Peroxynitrite Levels | Reduced from 0.19 to control levels (approx. 0.13 nmol/mL) | [11] |

| Mice | Rotenone-induced Parkinson's Disease | 40 mg/kg | Brain Urea Levels | Reduced from 57.60 to near control levels (approx. 33.30 nmol/mg) | [11] |

| Rats | Freund's Adjuvant-induced inflammation | 20 mg/kg | Edema Inhibition | 81.91% inhibition in chronic inflammation model | [12] |

Key Experimental Protocols

This section provides an overview of the methodologies used in the cited studies to evaluate the neuroprotective effects of embelin.

Cell Viability and Neuroprotection Assays

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

-

Principle: This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, forming a purple formazan product. The absorbance of the formazan solution is proportional to the number of living cells.

-

Protocol Outline:

-

Plate neuronal cells (e.g., primary hippocampal neurons) in 96-well plates and allow them to adhere.

-

Pre-incubate cells with various concentrations of embelin for a specified time (e.g., 2 hours).[3]

-

Induce neurotoxicity by adding the insult (e.g., 8 mM Streptozotocin) and incubate for 24 hours.[3]

-

Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

-

Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the control (untreated) cells.[3]

-

-

Antioxidant and Oxidative Stress Assays

-

Measurement of Reactive Oxygen Species (ROS):

-

Principle: Cellular ROS levels can be quantified using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA). DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Protocol Outline:

-

-

Lipid Peroxidation (Malondialdehyde - MDA) Assay:

-

Principle: MDA is a major product of lipid peroxidation and can be measured using the thiobarbituric acid reactive substances (TBARS) assay. MDA reacts with thiobarbituric acid (TBA) under acidic conditions to form a pink-colored complex, which can be measured spectrophotometrically.

-

Protocol Outline:

-

Homogenize brain tissue samples in a suitable buffer.

-

Add TBA reagent to the homogenate and heat at 95°C for a specified time.

-

Cool the samples and centrifuge to remove any precipitate.

-

Measure the absorbance of the supernatant at approximately 532 nm.

-

Quantify MDA levels using a standard curve prepared with a known concentration of MDA.

-

-

Anti-Inflammatory Assays

-

Measurement of Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6):

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of specific cytokines in brain tissue homogenates or cell culture supernatants.

-

Protocol Outline:

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

-

Add standards and samples (brain homogenates) to the wells and incubate.

-

Wash the wells and add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Add a substrate that is converted by the enzyme into a colored product.

-

Stop the reaction and measure the absorbance at a specific wavelength.

-

Calculate the cytokine concentration based on the standard curve.

-

-

Apoptosis and Signaling Pathway Analysis

-

Western Blotting:

-

Principle: This technique is used to detect and quantify specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.

-

Protocol Outline:

-

Lyse cells or tissues to extract proteins and determine protein concentration.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, p-Akt, NF-κB p65).

-

Wash and incubate with a secondary antibody conjugated to an enzyme.

-

Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

-

-

Signaling Pathways in Embelin-Mediated Neuroprotection

Embelin exerts its neuroprotective effects by modulating several key intracellular signaling pathways. The following diagrams illustrate these mechanisms.

Inhibition of Neuroinflammation via the NF-κB Pathway

Embelin has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor in the inflammatory response.[13][14] By preventing the nuclear translocation of the p65 subunit of NF-κB, embelin suppresses the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[10][13]

Caption: Embelin's anti-inflammatory mechanism via NF-κB inhibition.

Promotion of Neuronal Survival via the PI3K/Akt Pathway

The PI3K/Akt signaling cascade is a crucial pathway for promoting cell survival and inhibiting apoptosis. Embelin's interaction with this pathway is complex and appears to be cell-type dependent. While some studies in cancer cells suggest embelin inhibits Akt signaling to induce apoptosis[7][15], in the context of neuroprotection, modulation of this pathway could be a key mechanism. For instance, by potentially activating Akt, embelin could phosphorylate and inactivate pro-apoptotic proteins and enhance cell survival.

Caption: Potential modulation of the PI3K/Akt survival pathway by embelin.

Regulation of Apoptosis via the Mitochondrial Pathway

Embelin can induce apoptosis in cancer cells by modulating the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to changes in the mitochondrial membrane potential, cytochrome c release, and subsequent caspase activation.[16] In a neuroprotective context, embelin likely shifts this balance to favor cell survival by upregulating anti-apoptotic proteins and preserving mitochondrial integrity.

Caption: Embelin's anti-apoptotic action via the mitochondrial pathway.

The Case for 5-O-Methylembelin: A Look to the Future

While the body of evidence for embelin's neuroprotective effects is substantial, research on its derivatives, such as 5-O-Methylembelin, is still in its infancy. Methylation of the hydroxyl group could potentially alter the compound's pharmacokinetic and pharmacodynamic properties, including its ability to cross the blood-brain barrier, its metabolic stability, and its interaction with molecular targets.

An in-silico study evaluated the docking behavior of embelin and 5-O-Methylembelin with nitric oxide synthase (NOS), an enzyme implicated in neuroinflammation. While this study did not provide a direct comparison of their neuroprotective efficacy, it highlights that structural modifications do influence molecular interactions. Further research is warranted to explore whether 5-O-Methylembelin retains or possesses enhanced neuroprotective properties compared to its parent compound.

Conclusion and Future Directions

Embelin demonstrates significant, multi-faceted neuroprotective potential in a variety of preclinical models. Its ability to mitigate oxidative stress, neuroinflammation, and apoptosis through the modulation of key signaling pathways like NF-κB and those involved in mitochondrial integrity, positions it as a strong candidate for further drug development.

The clear next step is to extend this research to its derivatives, most notably 5-O-Methylembelin. Future studies should focus on:

-

Direct Comparative Studies: In vitro and in vivo experiments directly comparing the neuroprotective efficacy of embelin and 5-O-Methylembelin in validated models of neurodegeneration.

-

Pharmacokinetic Profiling: Characterization of the absorption, distribution, metabolism, and excretion (ADME) properties of 5-O-Methylembelin to assess its suitability as a CNS drug candidate.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by 5-O-Methylembelin in neuronal and glial cells.

By building upon the solid foundation of embelin research, the scientific community can efficiently evaluate the therapeutic potential of 5-O-Methylembelin and other analogs, paving the way for novel treatments for neurodegenerative diseases.

References

- 1. Mechanistic Study on the Possible Role of Embelin in Treating Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Medicinal potential of embelin and its nanoformulations: An update on the molecular mechanism and various applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Embelin prevents amyloid-beta accumulation via modulation of SOD1 in a Streptozotocin-induced AD-like condition: An evidence from in vitro investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Antioxidant Properties of Embelin in Cell Culture. Electrochemistry and Theoretical Mechanism of Scavenging. Potential Scavenging of Superoxide Radical through the Cell Membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Amelioration of Cognitive Deficit by Embelin in a Scopolamine-Induced Alzheimer's Disease-Like Condition in a Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Amelioration of Cognitive Deficit by Embelin in a Scopolamine-Induced Alzheimer’s Disease-Like Condition in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Embelin Mitigates Amyloid-β-Induced Neurotoxicity and Cognitive Impairment in Rats: Potential Therapeutic Implications for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Embelin and levodopa combination therapy for improved Parkinson’s disease treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Potential role of embelin in the prevention of Freund’s adjuvant induced inflammation and ROS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Plant Derived Phytocompound, Embelin in CNS Disorders: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Embelin induces apoptosis in human glioma cells through inactivating NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Embelin-Induced Apoptosis of Human Prostate Cancer Cells Is Mediated through Modulation of Akt and β-Catenin Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Embelin-induced brain glioma cell apoptosis and cell cycle arrest via the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

5-O-Methylembelin: An In-Depth Technical Guide to its Putative Anti-Inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental evidence for the anti-inflammatory properties of 5-O-Methylembelin is currently limited in publicly available scientific literature. This guide provides a comprehensive overview of the anti-inflammatory activities of its parent compound, embelin, as a close structural analog, alongside available in-silico data for 5-O-Methylembelin. The experimental protocols detailed herein are generalized for the investigation of novel anti-inflammatory agents.

Introduction

5-O-Methylembelin is a naturally occurring benzoquinone and a derivative of embelin, a prominent bioactive constituent isolated from the fruits of Embelia ribes and plants of the Lysimachia genus. Embelin itself has a long history in traditional medicine for treating a variety of ailments, including those with an inflammatory component.[1][2] This has led to scientific interest in its derivatives, such as 5-O-Methylembelin, as potentially novel anti-inflammatory agents. This technical guide synthesizes the current, albeit limited, understanding of 5-O-Methylembelin's anti-inflammatory potential, drawing heavily on the established activities of embelin to infer its likely mechanisms of action and to provide a framework for its future investigation.

Core Anti-Inflammatory Mechanisms: Insights from Embelin

The anti-inflammatory effects of embelin are multifaceted, involving the modulation of key signaling pathways that orchestrate the inflammatory response. It is hypothesized that 5-O-Methylembelin may share some of these mechanisms due to its structural similarity to embelin.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation.[3] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.[3]

Studies on embelin have demonstrated its ability to inhibit NF-κB activation.[4] This is a crucial mechanism for its anti-inflammatory effects. It is proposed that embelin, and potentially 5-O-Methylembelin, interferes with the phosphorylation and subsequent degradation of IκBα, thereby preventing the nuclear translocation of the active NF-κB p65 subunit.[4]

Modulation of the MAPK Signaling Pathway

Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a critical role in transducing extracellular stimuli into cellular responses, including inflammation.[5] The three major MAPK cascades are the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways.[6]

Research indicates that embelin can modulate MAPK signaling. Specifically, it has been shown to induce the phosphorylation of p38 and JNK in certain cell types.[7][8][9][10] The activation of p38 and JNK is often associated with cellular stress and apoptosis, but it can also play a role in regulating inflammatory responses.[9] The precise impact of 5-O-Methylembelin on these pathways requires further investigation.

Regulation of the JAK/STAT Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a principal signaling cascade for a wide array of cytokines and growth factors, playing a key role in immunity and inflammation.[11] Dysregulation of this pathway is implicated in various inflammatory diseases.

Studies have shown that embelin can suppress the constitutive phosphorylation of STAT3, a key member of the STAT family.[12] By inhibiting STAT3 activation, embelin can potentially downregulate the expression of STAT3-target genes involved in inflammation and cell proliferation.[12] This presents another promising avenue for the anti-inflammatory action of embelin and its derivatives.

Quantitative Data on Anti-Inflammatory and Related Activities of Embelin

The following tables summarize the quantitative data available for the anti-inflammatory and antioxidant activities of embelin. This data provides a benchmark for the potential efficacy of 5-O-Methylembelin.

Table 1: In Vitro Antioxidant Activity of Embelin

| Assay | IC50 Value (µg/mL) | Reference Compound | IC50 Value (µg/mL) |

| DPPH Radical Scavenging | 18.69 ± 0.39 | - | - |

| Superoxide Anion Scavenging | 161.5 ± 3.74 | Butylated hydroxytoluene (BHT) | 90.2 ± 0.55 |

| Hydroxyl Radical Scavenging | 144.01 ± 0.85 | Butylated hydroxytoluene (BHT) | 150.16 ± 0.66 |

Data sourced from[13]

Table 2: In Vivo Anti-Inflammatory Activity of Embelin

| Animal Model | Embelin Dose (mg/kg) | Percentage Inhibition of Edema |

| Carrageenan-induced paw edema | 20 | 71.01 ± 0.12% |

| Freund's adjuvant-induced arthritis | 20 | 81.91 ± 0.67% |

Data sourced from[13]

In Silico Analysis of 5-O-Methylembelin

A molecular docking study investigated the interaction of 5-O-Methylembelin with nitric oxide synthase (NOS), an enzyme involved in the production of the pro-inflammatory mediator nitric oxide. The study suggested that 5-O-Methylembelin can bind to the active site of NOS, with a predicted interaction with the amino acid residue Glu377. This in silico finding points towards a potential mechanism for 5-O-Methylembelin's anti-inflammatory activity through the inhibition of nitric oxide production. However, it is crucial to note that this is a computational prediction and requires experimental validation.[14]

Recommended Experimental Protocols for Investigating the Anti-Inflammatory Properties of 5-O-Methylembelin

The following are detailed methodologies for key experiments to elucidate the anti-inflammatory profile of 5-O-Methylembelin.

In Vitro Assays

The murine macrophage cell line RAW 264.7 is a standard model for in vitro inflammation studies.[15] Cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

Prior to assessing anti-inflammatory activity, it is essential to determine the non-toxic concentration range of 5-O-Methylembelin.

-

Protocol:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of 5-O-Methylembelin for 24 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and dissolve the formazan crystals in 150 µL of dimethyl sulfoxide (DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control.

-

This assay measures the production of nitrite, a stable metabolite of NO, in cell culture supernatants.

-

Protocol:

-

Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well and incubate for 24 hours.

-

Pre-treat the cells with non-toxic concentrations of 5-O-Methylembelin for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

Collect the cell culture supernatants.

-

Mix 100 µL of supernatant with 100 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm.

-

A standard curve using sodium nitrite is used to quantify the nitrite concentration.

-

Enzyme-linked immunosorbent assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines in cell culture supernatants.

-

Protocol:

-

Follow steps 1-4 of the Nitric Oxide Production Assay protocol.

-

Use commercially available ELISA kits for TNF-α and IL-6.

-

Coat a 96-well plate with the capture antibody overnight.

-

Block the plate with a blocking buffer.

-

Add cell culture supernatants and standards to the wells and incubate.

-

Wash the plate and add the detection antibody.

-

Wash the plate and add streptavidin-HRP.

-

Wash the plate and add the substrate solution.

-

Stop the reaction and measure the absorbance at 450 nm.

-

A standard curve is used to determine the cytokine concentration.

-

Western blotting is used to determine the protein expression and phosphorylation status of key signaling molecules.

-

Protocol:

-

Seed RAW 264.7 cells and treat with 5-O-Methylembelin and/or LPS as described previously.

-

Lyse the cells and determine the protein concentration using a BCA assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against total and phosphorylated forms of p65, IκBα, p38, JNK, ERK, JAK2, and STAT3.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

-

Use a loading control (e.g., β-actin or GAPDH) to normalize the protein levels.

-

In Vivo Assay

This is a classic model of acute inflammation.

-

Protocol:

-

Acclimatize male Wistar rats for one week.

-

Divide the rats into groups: control, carrageenan, 5-O-Methylembelin (different doses), and a standard drug (e.g., indomethacin).

-

Administer 5-O-Methylembelin or the standard drug orally or intraperitoneally 1 hour before carrageenan injection.

-

Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Calculate the percentage inhibition of edema for each group compared to the carrageenan control group.

-

Conclusion and Future Directions

While direct experimental data on the anti-inflammatory properties of 5-O-Methylembelin is scarce, the extensive evidence for its parent compound, embelin, provides a strong rationale for its investigation as a potential anti-inflammatory agent. The in silico data suggesting an interaction with nitric oxide synthase further supports this hypothesis.

Future research should focus on validating these putative effects through rigorous in vitro and in vivo studies, following the experimental protocols outlined in this guide. Key areas of investigation should include:

-

Determining the IC50 values of 5-O-Methylembelin for the inhibition of nitric oxide, TNF-α, and IL-6 production in LPS-stimulated macrophages.

-

Elucidating the precise effects of 5-O-Methylembelin on the NF-κB, MAPK, and JAK/STAT signaling pathways through Western blot analysis.

-

Evaluating the in vivo efficacy of 5-O-Methylembelin in animal models of acute and chronic inflammation.

A thorough investigation of these aspects will be crucial in determining the therapeutic potential of 5-O-Methylembelin as a novel anti-inflammatory drug.

References

- 1. phcog.net [phcog.net]

- 2. researchgate.net [researchgate.net]

- 3. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Constitutive ALK5-Independent c-Jun N-Terminal Kinase Activation Contributes to Endothelin-1 Overexpression in Pulmonary Fibrosis: Evidence of an Autocrine Endothelin Loop Operating through the Endothelin A and B Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Activation of p38/JNK Pathway Is Responsible for Embelin Induced Apoptosis in Lung Cancer Cells: Transitional Role of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activation of p38/JNK Pathway Is Responsible for Embelin Induced Apoptosis in Lung Cancer Cells: Transitional Role of Reactive Oxygen Species | PLOS One [journals.plos.org]

- 10. Activation of p38/JNK pathway is responsible for embelin induced apoptosis in lung cancer cells: transitional role of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of NF-κB Signaling by the Reactive Glycolytic Metabolite Methylglyoxal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Potential role of embelin in the prevention of Freund’s adjuvant induced inflammation and ROS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of Angiogenesis and Nitric Oxide Synthase (NOS), by Embelin & Vilangin Using in vitro, in vivo & in Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. d-nb.info [d-nb.info]

physical and chemical characteristics of 5-O-Methylembelin

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-O-Methylembelin, a derivative of the naturally occurring benzoquinone embelin, has garnered significant interest in the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of the physical and chemical characteristics of 5-O-Methylembelin, detailed experimental protocols for its synthesis and characterization, and an exploration of its known biological signaling pathways. All quantitative data is presented in structured tables for clarity and comparative analysis, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate understanding.

Physicochemical Characteristics

5-O-Methylembelin, also known as 2-hydroxy-5-methoxy-3-undecyl-1,4-benzoquinone, is a solid compound with the molecular formula C₁₈H₂₈O₄.[1] It is structurally related to embelin, with the hydroxyl group at the 5-position replaced by a methoxy group.[1] This modification influences its physicochemical properties and biological activity.

Table 1: Physical and Chemical Properties of 5-O-Methylembelin

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₈O₄ | [1] |

| Molecular Weight | 308.4 g/mol | [1] |

| IUPAC Name | 2-hydroxy-5-methoxy-3-undecylcyclohexa-2,5-diene-1,4-dione | [1] |

| Physical Description | Solid | [1] |

| Melting Point | 95 - 96 °C | [1] |

| Solubility | Soluble in DMSO, PEG300, Tween-80, and Corn Oil. |

Spectroscopic Data

The structural elucidation of 5-O-Methylembelin is confirmed through various spectroscopic techniques. The following table summarizes the key spectral data.

Table 2: Spectroscopic Data for 5-O-Methylembelin

| Technique | Data | Reference |

| ¹H NMR | Data not fully available in search results. | |

| ¹³C NMR | Data not fully available in search results. | |

| Infrared (IR) | Characteristic peaks for hydroxyl, carbonyl, and C-O stretching are expected. | |

| Mass Spectrometry (MS) | GC-MS data available on PubChem. | [1] |

Experimental Protocols

Synthesis of 5-O-Methylembelin from Embelin

A common method for the synthesis of 5-O-Methylembelin involves the selective methylation of embelin. A general protocol is outlined below.

Experimental Workflow: Synthesis of 5-O-Methylembelin

References

Methodological & Application

Synthesis of 5-O-Methylembelin from 2,5-dihydroxy-1,4-benzoquinone: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the laboratory-scale synthesis of 5-O-Methylembelin, a naturally occurring benzoquinone with potential therapeutic applications. The synthesis commences with the readily available starting material, 2,5-dihydroxy-1,4-benzoquinone, and proceeds through a two-step sequence involving a selective mono-methylation followed by a free-radical alkylation. This protocol includes detailed experimental procedures, a summary of quantitative data, and characterization of the final product.

Introduction

5-O-Methylembelin (2-hydroxy-5-methoxy-3-undecyl-1,4-benzoquinone) is a natural product isolated from various plant species, including Lysimachia punctata and Embelia ribes.[1] It belongs to the class of monohydroxy-1,4-benzoquinones and has demonstrated a range of biological activities, including antileishmanial and hepatitis C protease inhibitory effects.[1] The structural similarity to Embelin, another bioactive benzoquinone, makes 5-O-Methylembelin a compound of significant interest for further investigation in drug discovery and development. This protocol details a reliable synthetic route to access this compound for research purposes.

Overall Reaction Scheme

Experimental Protocols

Step 1: Synthesis of 2-hydroxy-5-methoxy-1,4-benzoquinone

This step involves the selective mono-methylation of 2,5-dihydroxy-1,4-benzoquinone. Due to the difference in acidity between the two hydroxyl groups, selective methylation can be achieved under controlled conditions.

Materials:

-

2,5-dihydroxy-1,4-benzoquinone

-

Dimethyl sulfate (DMS)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous acetone

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 2,5-dihydroxy-1,4-benzoquinone (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.1 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Slowly add dimethyl sulfate (1.05 eq) to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water, 1 M HCl, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-hydroxy-5-methoxy-1,4-benzoquinone.

Step 2: Synthesis of 5-O-Methylembelin (2-hydroxy-5-methoxy-3-undecyl-1,4-benzoquinone)

This step introduces the undecyl side chain at the C-3 position of the benzoquinone ring via a free-radical alkylation.

Materials:

-

2-hydroxy-5-methoxy-1,4-benzoquinone

-

Lauroyl peroxide

-

Undecanoic acid

-

Acetonitrile

-

Silver nitrate (AgNO₃)

-

Ammonium persulfate ((NH₄)₂S₂O₈)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

A solution of 2-hydroxy-5-methoxy-1,4-benzoquinone (1.0 eq), lauroyl peroxide (0.1 eq), and undecanoic acid (1.5 eq) in acetonitrile is prepared.

-

A solution of silver nitrate (0.2 eq) in water is added to the mixture.

-

The reaction mixture is heated to 80 °C.

-